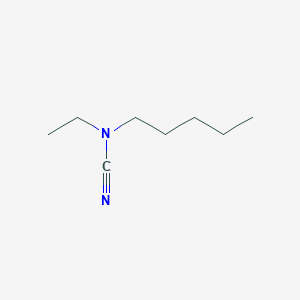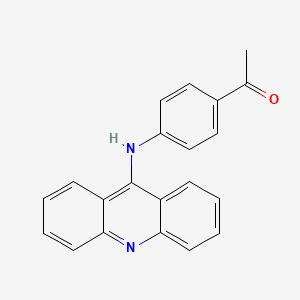
1,1-Dimethyl-3-nitro-2,3-dihydro-1H-silole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-3-nitro-2,3-dihydro-1H-silole is a unique organosilicon compound characterized by its silole ring structure Siloles are a class of compounds known for their interesting electronic properties, making them valuable in various scientific and industrial applications
Preparation Methods
The synthesis of 1,1-Dimethyl-3-nitro-2,3-dihydro-1H-silole typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors. One common method involves the nitration of a dimethylsilole precursor under controlled conditions to introduce the nitro group.
Reaction Conditions: The nitration reaction is usually carried out using a mixture of nitric acid and sulfuric acid at low temperatures to prevent over-nitration and decomposition of the product.
Industrial Production Methods: Industrial-scale production may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound.
Chemical Reactions Analysis
1,1-Dimethyl-3-nitro-2,3-dihydro-1H-silole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate.
Substitution: The silole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium catalysts, potassium permanganate, and various electrophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products:
Scientific Research Applications
1,1-Dimethyl-3-nitro-2,3-dihydro-1H-silole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organosilicon compounds. Its unique electronic properties make it valuable in the study of silicon-based materials.
Biology: Research is ongoing to explore its potential as a bioactive molecule, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: The compound’s reactivity and ability to form stable complexes with metals make it a candidate for drug delivery systems and diagnostic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The exact mechanism of action of 1,1-Dimethyl-3-nitro-2,3-dihydro-1H-silole depends on its specific application. Generally, the compound interacts with molecular targets through its nitro and silole groups, which can participate in various chemical reactions. The pathways involved often include electron transfer processes, coordination with metal ions, and interactions with biological macromolecules.
Comparison with Similar Compounds
1,1-Dimethyl-3-nitro-2,3-dihydro-1H-silole can be compared with other similar compounds:
Similar Compounds: Examples include 1,1-Dimethyl-2,3-dihydro-1H-silole, 1,1-Dimethyl-3-nitro-1H-silole, and 1,1-Dimethyl-3-amino-2,3-dihydro-1H-silole.
Uniqueness: The presence of both nitro and dimethyl groups in this compound distinguishes it from other siloles, providing it with unique reactivity and electronic properties. This makes it particularly valuable in applications requiring specific chemical behaviors.
Properties
CAS No. |
78759-79-2 |
|---|---|
Molecular Formula |
C6H11NO2Si |
Molecular Weight |
157.24 g/mol |
IUPAC Name |
1,1-dimethyl-3-nitro-2,3-dihydrosilole |
InChI |
InChI=1S/C6H11NO2Si/c1-10(2)4-3-6(5-10)7(8)9/h3-4,6H,5H2,1-2H3 |
InChI Key |
ZRBFHUJBBXKNLY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CC(C=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


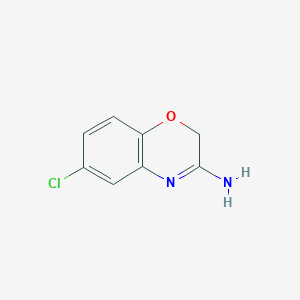
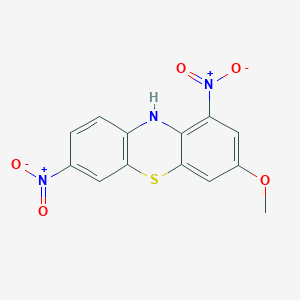
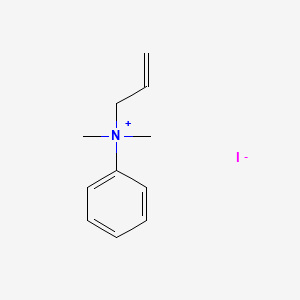
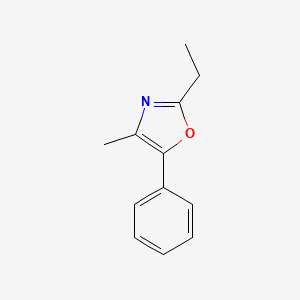
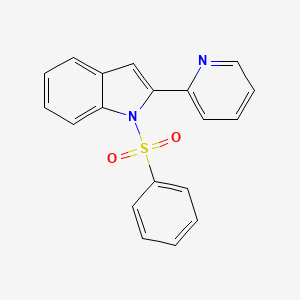

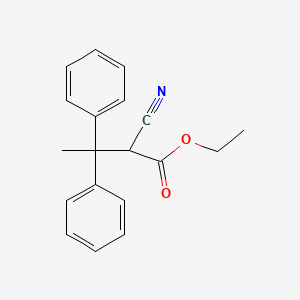
![1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14443012.png)

![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)

